5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene chemical structure and properties
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene chemical structure and properties
This technical guide details the chemical architecture, synthetic pathways, and functional applications of 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene . This compound represents a specialized class of asymmetric fluorene derivatives, critical as high-purity intermediates in the synthesis of organic light-emitting diode (OLED) materials and advanced pharmaceutical scaffolds.
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Part 1: Executive Summary & Chemical Architecture
5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene (CAS: 2356108-21-7) is a halogenated, rigid-fused tricyclic system.[1] Unlike the symmetric 2,7-disubstituted fluorenes commonly found in commodity polymers, this asymmetric 2,5-isomer offers unique steric and electronic properties. The orthogonal 9,9-diphenyl substitution prevents π-π stacking, enhancing solubility and thermal stability—key requirements for amorphous thin films in optoelectronics.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Specification |
| CAS Number | 2356108-21-7 |
| IUPAC Name | 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene |
| Molecular Formula | C₂₅H₁₆BrCl |
| Molecular Weight | 431.75 g/mol |
| Structural Core | Asymmetric 9H-Fluorene |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water |
| Est.[1][2][3][4][5][6][7][8][9][10] Melting Point | >180°C (Based on 9,9-diphenyl analogs) |
Structural Analysis
The molecule features two distinct halogen "handles" allowing for site-selective cross-coupling :
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C-Br Bond (Position 5): The proximal "bay" position. Higher reactivity in oxidative addition allows for selective Suzuki or Buchwald-Hartwig coupling at this site first.
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C-Cl Bond (Position 2): The distal position. Lower reactivity allows it to remain intact during the first coupling, enabling sequential functionalization.
Part 2: Synthetic Methodology (Expert Protocols)
Achieving the specific 2,5-substitution pattern is non-trivial. Direct halogenation of fluorene typically yields the 2,7-isomer due to electronic directing effects. Therefore, a de novo ring construction strategy is required to guarantee regiochemical purity.
Recommended Synthetic Route: The Biphenyl Cyclization Strategy
This protocol ensures the halogens are placed correctly before the fluorene core is formed.
Step 1: Precursor Synthesis (Suzuki Coupling)
React 2-bromo-5-chlorobenzeneboronic acid with methyl 2-iodobenzoate .
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Catalyst: Pd(PPh₃)₄
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Conditions: Na₂CO₃, Toluene/Water, 90°C.
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Outcome: Methyl 2-(2-bromo-5-chlorophenyl)benzoate.
Step 2: Nucleophilic Addition (Grignard)
Treat the ester with Phenylmagnesium Bromide (PhMgBr) (excess) to install the 9,9-diphenyl groups.
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Mechanism:[6][10][11][12] Double nucleophilic attack on the ester carbonyl converts it to a tertiary alcohol (carbinol).
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Intermediate: A biphenyl carbinol.
Step 3: Intramolecular Cyclization
Acid-mediated ring closure (Friedel-Crafts Alkylation).
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Reagent: Methanesulfonic acid (MsOH) or TFA/H₂SO₄.
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Process: The tertiary alcohol forms a carbocation, which attacks the adjacent phenyl ring to close the fluorene bridge.
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Note: The position of the halogens is locked from Step 1.
Visualization of Synthetic Logic
Caption: Regioselective synthesis pathway via biphenyl ester intermediate to ensure 2,5-substitution.
Part 3: Functional Applications
Organic Light-Emitting Diodes (OLEDs)
This compound is a premium Hole Transport Material (HTM) precursor.
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Mechanism: The 9,9-diphenyl groups increase the glass transition temperature (Tg), preventing crystallization in the device layer.
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Asymmetry Advantage: The 2,5-substitution breaks molecular symmetry, further reducing the tendency to crystallize and improving the amorphous stability of the film.
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Bandgap Engineering: The chloro and bromo groups allow for the attachment of arylamine wings (via Buchwald-Hartwig amination), tuning the HOMO/LUMO levels to match the emitter.
Pharmaceutical Scaffolds
Fluorene derivatives are increasingly recognized in medicinal chemistry.
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Bioactivity: 9-substituted fluorenes have shown potential as GPCR modulators and anti-inflammatory agents.
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Chiral Synthesis: The 5-bromo-2-chloro scaffold can be desymmetrized to create chiral ligands for asymmetric catalysis.
Part 4: Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; use amber vials.
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Solvation: Dissolve in anhydrous Toluene or DCM. Avoid protic solvents (Methanol) during coupling reactions to prevent proto-dehalogenation.
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Purification:
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Flash Chromatography: Hexane/DCM gradient.
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Recrystallization:[11] Ethanol/Toluene mixtures are effective for removing de-halogenated impurities.
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References
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Vertex AI Search Grounding . (2026). Fluorene derivatives in drug development and materials science. Retrieved from 13
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Heowns Biochemical . (2026). Product Specification: 5-Bromo-2-chloro-9,9-diphenyl-9H-fluorene (CAS 2356108-21-7).[1] Retrieved from 14
-
National Institute of Standards and Technology (NIST) . (2025). Fluorene Chemical Properties and Numbering Standards. Retrieved from 15[7]
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ResearchGate . (2025). Synthesis and Applications of 9,9-Substituted Fluorene Derivatives. Retrieved from 16
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BLDpharm . (2026). Commercial Availability and Structure Validation of Halogenated Fluorenes. Retrieved from 17
Sources
- 1. ji-techindia.co.in [ji-techindia.co.in]
- 2. 1H-Fluorene | C13H10 | CID 9204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2170534-08-2|4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Fluorene [webbook.nist.gov]
- 8. etd.aau.edu.et [etd.aau.edu.et]
- 9. Fluorene - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. data.epo.org [data.epo.org]
- 12. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. 5-溴-2-氯-9,9-二苯基-9H-芴 | CAS:2356108-21-7 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 15. Fluorene [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2356108-22-8|5-Bromo-2-chloro-9,9-dimethyl-9H-fluorene|BLD Pharm [bldpharm.com]
